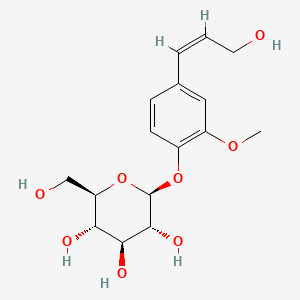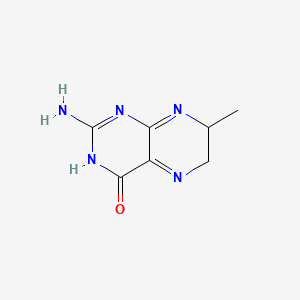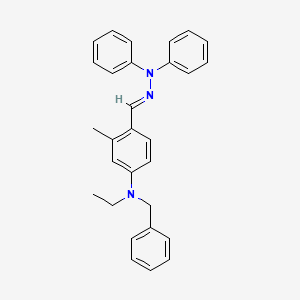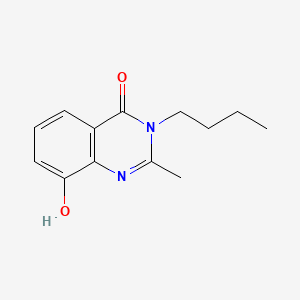![molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
[(pF)Phe4]nociceptin(1-13)NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(pF)Phe4]Nociceptin(1-13)NH2 is a highly potent and selective nociceptin/orphanin FQ receptor (OP4) agonist peptide. It displays significant selectivity over δ, κ, and μ opioid receptors, making it a valuable compound in pharmacological research . This compound is known for its long-lasting pronociceptive, hypotensive, negative inotropic, and feeding stimulation effects in vivo .
Mechanism of Action
Target of Action
The primary target of [(pF)Phe4]nociceptin(1-13)NH2 is the nociceptin/orphanin FQ receptor (OP4) . This receptor is a G protein-coupled receptor involved in a variety of physiological and pathological processes. The compound displays high selectivity for the OP4 receptor, with over 3000-fold selectivity over δ, κ, and μ opioid receptors .
Mode of Action
As a highly potent and selective agonist for the OP4 receptor, this compound binds to the receptor and activates it . This interaction triggers a series of intracellular events and changes, leading to the observed physiological effects.
Biochemical Pathways
The activation of the op4 receptor is known to be involved in various physiological processes, including pain perception, cardiovascular regulation, and feeding behavior .
Result of Action
The activation of the OP4 receptor by this compound results in various physiological effects. These include pronociceptive effects (increased pain perception), hypotensive effects (lowering of blood pressure), negative inotropic effects (reduced force of heart muscle contraction), and stimulation of feeding behavior .
Biochemical Analysis
Biochemical Properties
[(pF)Phe4]nociceptin(1-13)NH2 interacts with the NOP receptor, a G protein-coupled receptor, and displays high selectivity over δ, κ, and μ opioid receptors . The nature of these interactions involves binding to the NOP receptor, leading to a series of biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways associated with the NOP receptor
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NOP receptor. This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is complex and is an active area of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(pF)Phe4]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially coupled to a solid support resin using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Purification: The crude peptide is purified using HPLC (high-performance liquid chromatography) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(pF)Phe4]Nociceptin(1-13)NH2 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Substitution reactions can occur at specific amino acid residues, such as the p-fluoro-phenylalanine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the target residue.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified functional groups .
Scientific Research Applications
[(pF)Phe4]Nociceptin(1-13)NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction with nociceptin/orphanin FQ receptors.
Medicine: Investigated for its potential therapeutic effects in pain management, cardiovascular regulation, and feeding behavior.
Industry: Utilized in the development of new pharmacological agents targeting nociceptin/orphanin FQ receptors
Comparison with Similar Compounds
Similar Compounds
[(pNO2)Phe4]Nociceptin(1-13)NH2: Another potent and selective agonist for the OP4 receptor.
Nociceptin(1-13)NH2: The parent compound without the p-fluoro modification.
Uniqueness
[(pF)Phe4]Nociceptin(1-13)NH2 is unique due to its high selectivity and potency for the nociceptin/orphanin FQ receptor. The p-fluoro modification at the phenylalanine residue enhances its binding affinity and prolongs its in vivo effects compared to other similar compounds .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWYHYEULRQHK-OSTVPBBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H95F5N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)







![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)
